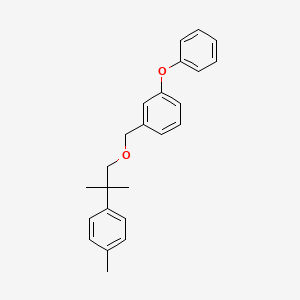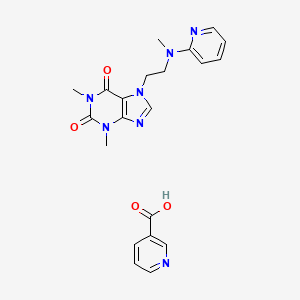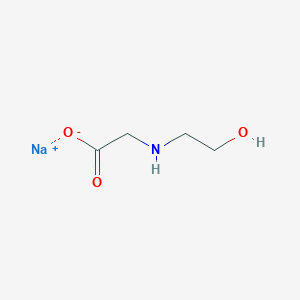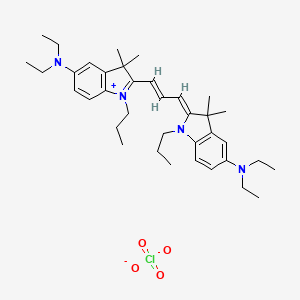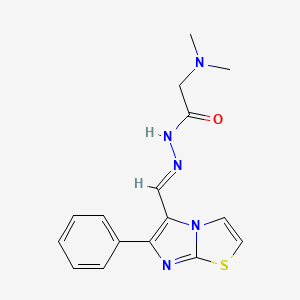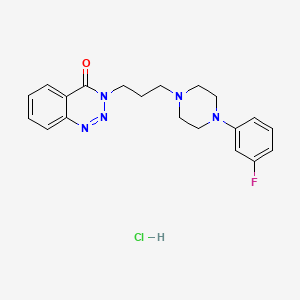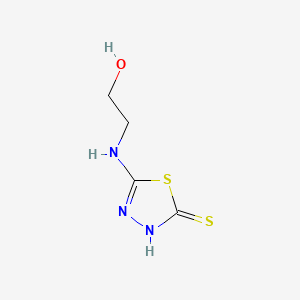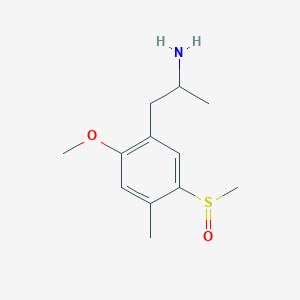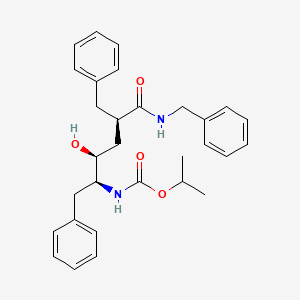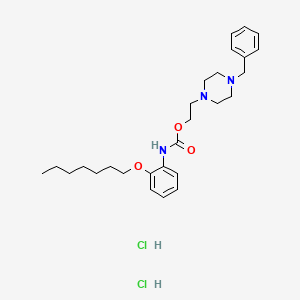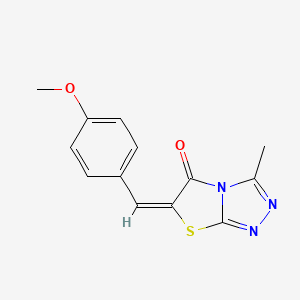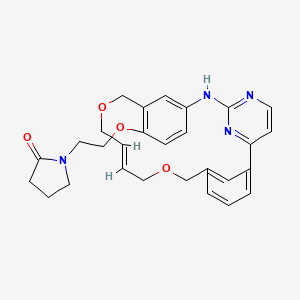
Pacritinib metabolite M1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pacritinib metabolite M1 is a significant metabolite of pacritinib, a small molecule kinase inhibitor developed by CTI BioPharma. Pacritinib is primarily used for the treatment of myelofibrosis, a type of bone marrow cancer. The metabolite M1 is one of the major metabolites formed during the metabolism of pacritinib in the human body .
准备方法
The preparation of pacritinib metabolite M1 involves the metabolic processing of pacritinib, primarily mediated by the enzyme CYP3A4. The synthetic routes and reaction conditions for the industrial production of pacritinib involve several steps, including the use of specific reagents and catalysts to achieve the desired chemical transformations .
化学反应分析
Pacritinib metabolite M1 undergoes various chemical reactions, including oxidation and reduction. The common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include other metabolites of pacritinib, such as M2, M3, and M4 .
科学研究应用
Pacritinib metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to understand the metabolic pathways and mechanisms of action of pacritinib. In medicine, it is investigated for its potential therapeutic effects and its role in the treatment of myelofibrosis .
作用机制
The mechanism of action of pacritinib metabolite M1 involves the inhibition of specific kinases, including JAK2 and FLT3. These kinases play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, this compound can help to reduce the abnormal growth of cells in conditions such as myelofibrosis .
相似化合物的比较
Pacritinib metabolite M1 can be compared with other similar compounds, such as momelotinib, fedratinib, and ruxolitinib. These compounds also inhibit JAK2 and are used in the treatment of myelofibrosis. this compound is unique in its specific inhibition of ACVR1, which provides additional therapeutic benefits, particularly in improving anemia in patients with myelofibrosis .
属性
CAS 编号 |
1312603-77-2 |
|---|---|
分子式 |
C28H30N4O4 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
1-[2-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H30N4O4/c33-27-7-4-12-32(27)13-16-36-26-9-8-24-18-23(26)20-35-15-2-1-14-34-19-21-5-3-6-22(17-21)25-10-11-29-28(30-24)31-25/h1-3,5-6,8-11,17-18H,4,7,12-16,19-20H2,(H,29,30,31)/b2-1+ |
InChI 键 |
HWPAUBMGDYJWHS-OWOJBTEDSA-N |
手性 SMILES |
C1CC(=O)N(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
规范 SMILES |
C1CC(=O)N(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


